

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of KRAS G12C

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Compound of Interest

Compound Name: *Ksdsc*

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Introduction

The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC). The development of CRISPR-Cas9 technology has opened new avenues for the direct editing of this oncogenic driver mutation, offering a powerful tool for research and therapeutic development. These application notes provide a comprehensive, step-by-step protocol for the CRISPR-Cas9-mediated editing of the KRAS G12C mutation in human cancer cell lines. The protocol covers sgRNA design and validation, delivery of CRISPR-Cas9 components, and subsequent analysis of editing efficiency and functional outcomes.

Experimental Principles

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). In the context of targeting the KRAS G12C mutation, the sgRNA is designed to be specific to the mutant allele. The subsequent repair of the DSB by the cell's error-prone non-homologous end joining (NHEJ) pathway can introduce insertions or deletions (indels), leading to a frameshift mutation and knockout of the mutant KRAS protein.

I. Design and Validation of sgRNA for KRAS G12C

The specificity of the sgRNA is paramount to avoid off-target effects on the wild-type KRAS allele. Here, we provide a validated sgRNA sequence designed to specifically target the KRAS G12C mutation.

Validated sgRNA Sequence:

A study by Álvarez-Pérez et al. (2025) utilized a high-fidelity Cas9 (HiFi-Cas9) to specifically target KRAS mutations. They designed sgRNAs that recognize the mutant allele while minimizing off-target effects on the wild-type allele[1].

- sgRNA Target Sequence (PAM underlined): 5'-GTTGGAGCTGGTGGCGTAGGTGG-3' (The bold 'T' corresponds to the 'C' in the G12C mutation on the target strand).

Protocol 1: sgRNA Cloning into a Cas9 Expression Vector

This protocol describes the cloning of the validated sgRNA sequence into a lentiviral vector co-expressing Cas9, such as lentiCRISPRv2.

Materials:

- lentiCRISPRv2 plasmid
- BsmBI restriction enzyme
- T4 DNA Ligase
- Stellar™ Competent Cells
- Forward and reverse oligos for the sgRNA sequence
- Nuclease-free water
- LB agar plates with ampicillin

Procedure:

- Oligo Design:

- Forward oligo: 5'-CACCGGTTGGAGCTGGTGGCGTAGG-3'
- Reverse oligo: 5'-AAACCCTACCGCACCACTCCAAC-3'
- Oligo Annealing:
 - Mix 1 μ L of each oligo (100 μ M) with 1 μ L of 10x T4 Ligation Buffer and 7 μ L of nuclease-free water.
 - Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.
- Vector Digestion and Ligation:
 - Set up the following reaction:
 - lentiCRISPRv2 plasmid: 1 μ g
 - BsmBI: 1 μ L
 - 10x FastDigest Buffer: 2 μ L
 - Annealed oligos: 1 μ L
 - T4 DNA Ligase: 1 μ L
 - Nuclease-free water to 20 μ L
 - Incubate at 37°C for 30 minutes, followed by 5 minutes at 55°C to inactivate BsmBI.
- Transformation:
 - Transform 5 μ L of the ligation product into 50 μ L of Stellar™ Competent Cells.
 - Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
- Verification:
 - Pick colonies and perform plasmid miniprep.

- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

II. Delivery of CRISPR-Cas9 Components into Target Cells

The choice of delivery method depends on the cell type and experimental goals. Here, we provide protocols for lentiviral transduction and Ribonucleoprotein (RNP) electroporation.

Protocol 2: Lentiviral Transduction of NCI-H358 Cells

NCI-H358 is a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.

Materials:

- NCI-H358 cells
- Complete growth medium (RPMI-1640 with 10% FBS)
- Lentiviral particles containing the Cas9-sgRNA expression cassette
- Polybrene
- Puromycin

Procedure:

- Cell Seeding:
 - Seed 1×10^5 NCI-H358 cells per well in a 6-well plate 24 hours before transduction.
- Transduction:
 - On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 8 $\mu\text{g/mL}$).
 - Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cells (a starting MOI of 1 is recommended).

- Incubate for 24 hours.
- Selection:
 - After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined concentration to select for transduced cells.
 - Continue selection for 3-5 days until non-transduced control cells are eliminated.
- Expansion:
 - Expand the puromycin-resistant cells for subsequent analysis.

Protocol 3: RNP Electroporation of Lung Cancer Cells

This method delivers a pre-assembled complex of Cas9 protein and synthetic sgRNA, which can reduce off-target effects due to the transient nature of the editing machinery.

Materials:

- Target lung cancer cells (e.g., NCI-H358)
- HiFi-Cas9 protein
- Synthetic sgRNA (validated sequence)
- Electroporation buffer (e.g., Neon™ Resuspension Buffer R)
- Neon™ Transfection System or similar electroporator

Procedure:

- RNP Complex Formation:
 - Mix HiFi-Cas9 protein and synthetic sgRNA at a 1:1.2 molar ratio in the electroporation buffer.
 - Incubate at room temperature for 15 minutes to allow complex formation.

- Cell Preparation:
 - Harvest cells and resuspend them in the appropriate electroporation buffer at a density of 1×10^6 cells/100 μ L.
- Electroporation:
 - Add the pre-formed RNP complex to the cell suspension.
 - Electroporate using optimized parameters for your specific cell line.
- Post-Electroporation Culture:
 - Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete growth medium.
 - Incubate for 48-72 hours before analysis.

III. Analysis of Gene Editing Efficiency and Off-Target Effects

Protocol 4: T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a cost-effective method for detecting indels at the target locus.

Materials:

- Genomic DNA from edited and control cells
- PCR primers flanking the target site
- Taq DNA polymerase
- T7 Endonuclease I and reaction buffer
- Agarose gel electrophoresis system

Procedure:

- Genomic DNA Extraction:
 - Extract genomic DNA from both edited and control cell populations.
- PCR Amplification:
 - Amplify the genomic region flanking the KRAS G12C target site using high-fidelity DNA polymerase.
- Heteroduplex Formation:
 - Denature the PCR products by heating at 95°C for 5 minutes.
 - Re-anneal by slowly cooling to room temperature to allow the formation of heteroduplexes between wild-type and indel-containing strands.
- T7E1 Digestion:
 - Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes.
- Analysis:
 - Resolve the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.
 - Quantify the band intensities to estimate the percentage of indels.

Protocol 5: Sanger Sequencing and TIDE Analysis

Sanger sequencing of the PCR amplicon from the edited cell pool, followed by analysis with the Tracking of Indels by Decomposition (TIDE) web tool, provides a quantitative measure of editing efficiency and the spectrum of indels.

Procedure:

- PCR and Sequencing:

- Amplify the target region from genomic DNA of edited and control cells.
- Purify the PCR products and submit for Sanger sequencing.
- TIDE Analysis:
 - Upload the Sanger sequencing chromatogram files (.ab1) from both the control and edited samples to the TIDE web tool.
 - The tool will calculate the overall indel frequency and provide a profile of the different types of insertions and deletions.

Protocol 6: Off-Target Analysis

Off-target analysis is crucial to ensure the specificity of the CRISPR-Cas9 editing.

Procedure:

- In Silico Prediction:
 - Use online tools like Cas-OFFinder or CRISPOR to predict potential off-target sites in the human genome based on the sgRNA sequence.
- Targeted Deep Sequencing:
 - Design PCR primers to amplify the top predicted off-target loci from the genomic DNA of edited cells.
 - Perform next-generation sequencing (NGS) on these amplicons to quantify the frequency of indels at each potential off-target site.

IV. Functional Validation of KRAS G12C Editing

Protocol 7: Western Blot for KRAS Protein Expression

This protocol assesses the reduction in KRAS protein levels following gene editing.

Materials:

- Cell lysates from edited and control cells
- SDS-PAGE gels
- Primary antibody against KRAS
- Secondary HRP-conjugated antibody
- Chemiluminescent substrate

Procedure:

- Protein Extraction and Quantification:
 - Lyse the cells and quantify the protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
 - Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane and incubate with the primary anti-KRAS antibody.
 - Wash and incubate with the HRP-conjugated secondary antibody.
- Detection:
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 8: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

- Edited and control cells
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO

Procedure:

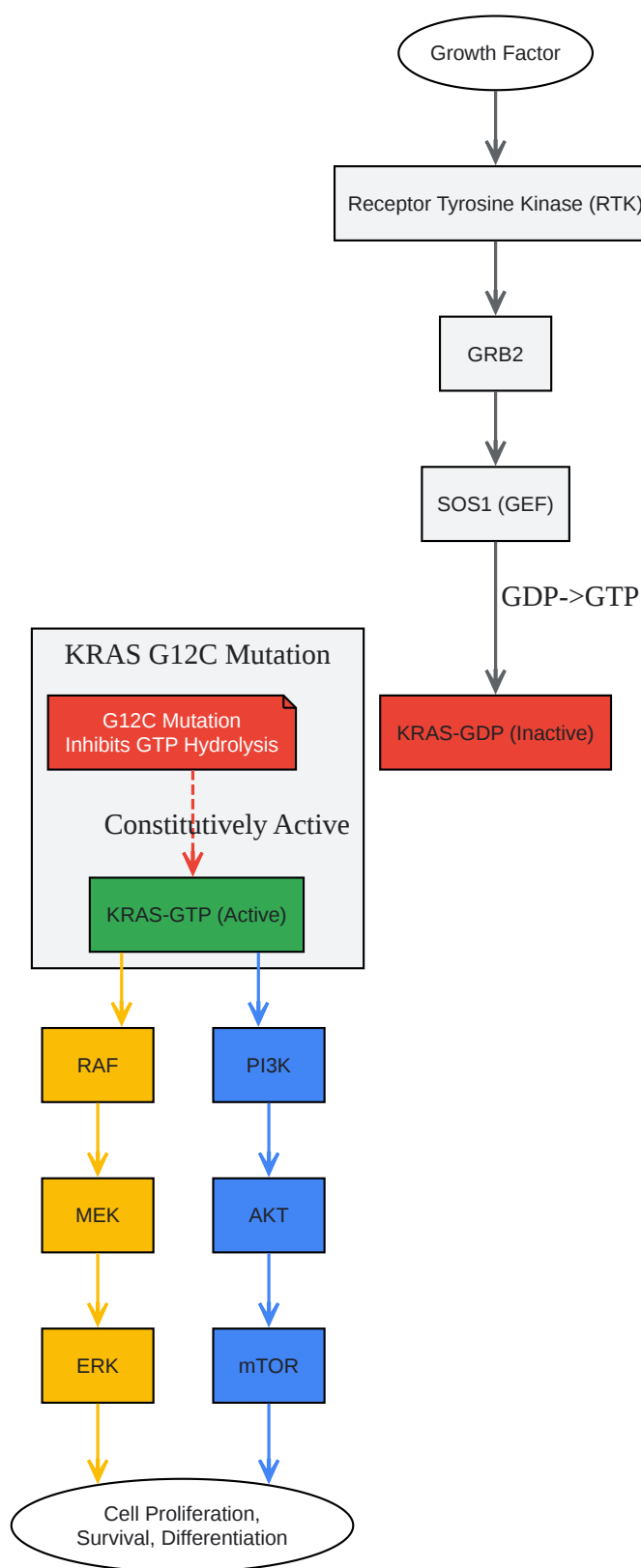
- Cell Seeding:
 - Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Incubation:
 - Culture the cells for 24, 48, and 72 hours.
- MTT Addition:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.

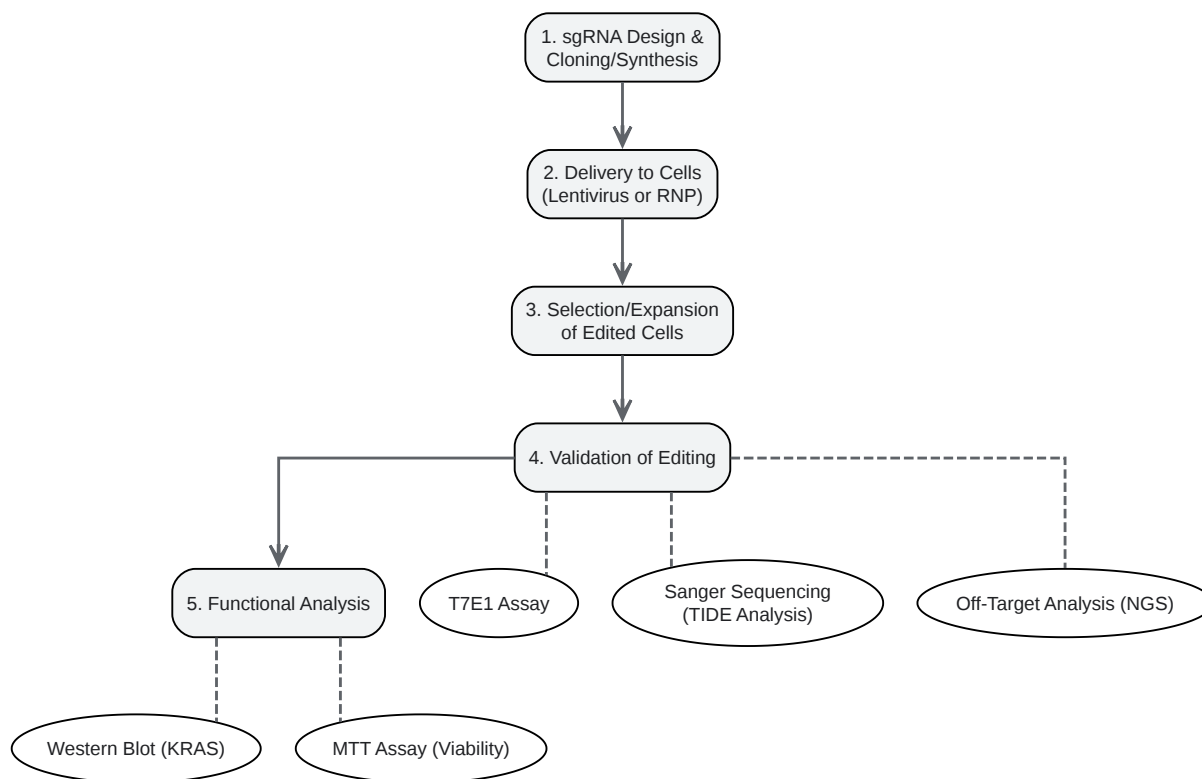
Quantitative Data Summary

| Parameter | Cell Line | Delivery Method | Editing Efficiency (%) | Off-Target Rate (%) | Reference |
|--------------------------|-------------------------|-----------------|------------------------|----------------------------|---------------------|
| On-target Editing (G12C) | Human Lung Cancer Cells | HiFi-Cas9 RNP | 64.7 | < 2.1 (at predicted sites) | [1] |

Visualizations

KRAS Signaling Pathway





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References

- 1. News: Highlight: HiFiCas9 Selectively Disables Mutant KRAS in Lung Tumours - CRISPR Medicine [crisprmedicineneews.com]

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